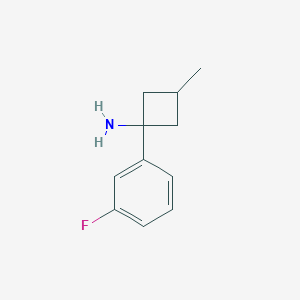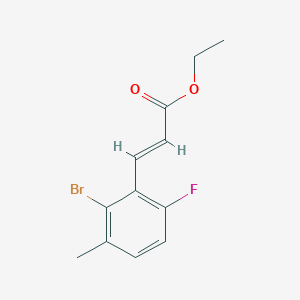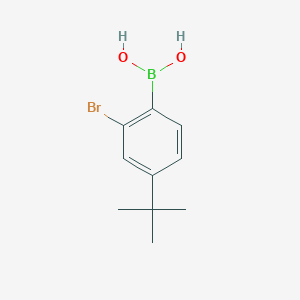
1-(5-Chloropentoxymethyl)-4-deuteriobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is a chemical compound with the molecular formula C12H16ClOD and a molecular weight of 213.72 g/mol. It is also known by its IUPAC name, 5-chloropentoxymethylbenzene. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 5-chloropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to modify biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function . The pathways involved include the activation of specific enzymes and receptors, which can result in various biological effects.
類似化合物との比較
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be compared with other similar compounds such as:
1-[[(5-Bromopentyl)oxy]methyl]benzene: Similar structure but with a bromine atom instead of chlorine.
1-[[(5-Iodopentyl)oxy]methyl]benzene: Contains an iodine atom instead of chlorine.
1-[[(5-Fluoropentyl)oxy]methyl]benzene: Contains a fluorine atom instead of chlorine.
The uniqueness of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the chlorine atom.
特性
分子式 |
C12H17ClO |
|---|---|
分子量 |
213.72 g/mol |
IUPAC名 |
1-(5-chloropentoxymethyl)-4-deuteriobenzene |
InChI |
InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2/i1D |
InChIキー |
NFKHVAANLLONKQ-MICDWDOJSA-N |
異性体SMILES |
[2H]C1=CC=C(C=C1)COCCCCCCl |
正規SMILES |
C1=CC=C(C=C1)COCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)

![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)








![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)

